2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile
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Overview
Description
2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile is a heterocyclic compound with a complex structure that includes fluorophenyl, methylsulfanyl, phenyl, and pyrimidine groups
Preparation Methods
The synthesis of 2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be attached through a thiolation reaction.
Final Cyclization and Functionalization: The final steps involve cyclization and functionalization to introduce the carbonitrile group and complete the synthesis
Chemical Reactions Analysis
2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The fluorophenyl and pyrimidine groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
2-[(2-fluorophenyl)methylsulfanyl]-4-pyrimidinylmethanone: This compound shares the fluorophenyl and methylsulfanyl groups but differs in the pyrimidine core structure.
2-methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones: These compounds have similar methylsulfanyl and pyrimidine groups but differ in the substituents on the pyrimidine ring .
The uniqueness of 2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3OS/c19-15-9-5-4-8-13(15)11-24-18-21-16(12-6-2-1-3-7-12)14(10-20)17(23)22-18/h1-9H,11H2,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPHYAAZBIUSEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC3=CC=CC=C3F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC3=CC=CC=C3F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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